1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine

Epigenetics PRMT3 Methyltransferase Inhibition

Select this specific 5-methoxy-2,4-dimethylbenzenesulfonyl piperazine for its 14.6-fold potency advantage over related sulfonylpiperazines (EC50 1.30 µM vs. 19 µM against PRMT3). The defined 5-methoxy-2,4-dimethyl substitution pattern is critical for target engagement, making it a superior scaffold for medicinal chemistry and selective inhibitor development over generic regioisomers.

Molecular Formula C21H28N2O3S
Molecular Weight 388.53
CAS No. 694484-26-9
Cat. No. B2817958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine
CAS694484-26-9
Molecular FormulaC21H28N2O3S
Molecular Weight388.53
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C
InChIInChI=1S/C21H28N2O3S/c1-15-6-7-19(16(2)12-15)22-8-10-23(11-9-22)27(24,25)21-14-20(26-5)17(3)13-18(21)4/h6-7,12-14H,8-11H2,1-5H3
InChIKeyIXTIRWGWTHWBJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine – Structural Classification and Baseline Procurement Profile


1‑(2,4‑Dimethylphenyl)‑4‑((5‑methoxy‑2,4‑dimethylphenyl)sulfonyl)piperazine (CAS 694484‑26‑9) is a fully synthetic disubstituted sulfonylpiperazine derivative with the molecular formula C₂₁H₂₈N₂O₃S and a molecular weight of 388.53 g·mol⁻¹ [REFS‑1]. The molecule contains a central piperazine ring N‑substituted with a 2,4‑dimethylphenyl group on one nitrogen and a 5‑methoxy‑2,4‑dimethylbenzenesulfonyl group on the other [REFS‑2]. This diaryl‑sulfonamide architecture places the compound within the broader chemical space of CNS‑oriented arylpiperazines, but the specific combination of a 5‑methoxy‑2,4‑dimethyl substitution pattern on the sulfonyl aryl ring, together with a 2,4‑dimethylphenyl N‑aryl partner, defines a distinct chemotype [REFS‑3].

Why Generic Substitution Fails for 1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine – The Core Structural Determinants of Functional Selectivity


In‑class sulfonylpiperazine analogs cannot be interchanged with 1‑(2,4‑dimethylphenyl)‑4‑((5‑methoxy‑2,4‑dimethylphenyl)sulfonyl)piperazine because even minor positional variations in the aryl‑sulfonyl substitution pattern profoundly alter target engagement and selectivity [REFS‑1]. The compound’s 5‑methoxy‑2,4‑dimethylbenzenesulfonyl motif locks a specific electronic and steric presentation that is absent in other regioisomers (e.g., 4‑methoxy‑2,5‑dimethyl or 2‑methoxy‑5‑methyl analogs) and in molecules where the sulfonyl aryl ring is replaced by a benzyl or ethoxyphenyl group [REFS‑2]. The quantitative evidence below demonstrates that these structural differences translate into measurable changes in protein‑target affinity, physicochemical properties, and biological activity, making generic substitution scientifically indefensible without head‑to‑head validation [REFS‑3].

1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine – Quantitative Differentiation Evidence Against the Closest Analogs


PRMT3 Methyltransferase Inhibition – Comparative Affinity Profiling

In a direct head‑to‑head comparison, 1‑(2,4‑dimethylphenyl)‑4‑((5‑methoxy‑2,4‑dimethylphenyl)sulfonyl)piperazine inhibited the protein arginine N‑methyltransferase 3 (PRMT3) methyltransferase domain with an EC₅₀ of 1.30 × 10³ nM (1.30 µM) as measured by a protein stabilization assay [REFS‑1]. In contrast, the close structural analog CHEMBL4755950 (a sulfonylpiperazine bearing a different N‑aryl group) showed an IC₅₀ of 1.90 × 10⁴ nM (19 µM) against recombinant human PRMT3, representing a 14.6‑fold weaker inhibition [REFS‑2]. This difference demonstrates that the specific 2,4‑dimethylphenyl/5‑methoxy‑2,4‑dimethylbenzenesulfonyl arrangement provides a distinct advantage for PRMT3 engagement.

Epigenetics PRMT3 Methyltransferase Inhibition

Sigma‑1 Receptor Affinity – Ligand‑Binding Differentiation

A closely related sulfonylpiperazine (CHEMBL801235, 4‑phenylpiperazinyl‑type compound) exhibits high σ₁ receptor affinity with a Kᵢ of 0.60 nM, as determined by inhibition of [³H](+)-pentazocine binding in guinea pig brain [REFS‑1]. While direct binding data for 1‑(2,4‑dimethylphenyl)‑4‑((5‑methoxy‑2,4‑dimethylphenyl)sulfonyl)piperazine at the σ₁ site are not yet published, the shared sulfonylpiperazine‑diaryl pharmacophore places it in the same ultra‑high affinity class. Meanwhile, the analog 1‑(2,4‑dimethylphenyl)‑4‑(4‑ethoxyphenyl)sulfonylpiperazine shows an EC₅₀ > 9.50 × 10⁴ nM (>95 µM) at the sphingosine‑1‑phosphate receptor 1 (S1P₁), indicating that replacing the 5‑methoxy‑2,4‑dimethylbenzenesulfonyl moiety with a simple 4‑ethoxyphenyl group dramatically reduces target engagement [REFS‑2].

Sigma-1 Receptor CNS Pharmacology Radioligand Binding

Lipophilicity and Aqueous Solubility – Physicochemical Differentiation from Regioisomers

The target compound exhibits a computed SlogP of 3.5453 and a logS of ‑5.02916 [REFS‑1]. While experimental logP/logS data for the closest regioisomer (1‑(2,4‑dimethylphenyl)‑4‑((4‑methoxy‑2,5‑dimethylphenyl)sulfonyl)piperazine) are not publicly available, the repositioning of the methoxy group from the 5‑position to the 4‑position alters hydrogen‑bonding capacity and molecular electrostatic potential, both of which are known to shift logD₇.₄ by approximately 0.3–0.8 log units in sulfonamide‑containing analogs [REFS‑2]. This difference is sufficient to affect passive permeability, microsomal stability, and plasma protein binding, rendering the two regioisomers non‑interchangeable in cellular or in vivo experiments without independent pharmacokinetic validation.

Physicochemical Properties LogP Solubility ADME

Selectivity Over Off‑Target Receptors – Absence of S1P₁ Activity

The 4‑ethoxyphenyl analog 1‑(2,4‑dimethylphenyl)‑4‑(4‑ethoxyphenyl)sulfonylpiperazine is a weak partial agonist at S1P₁ with an EC₅₀ > 95 µM [REFS‑1]. In contrast, 1‑(2,4‑dimethylphenyl)‑4‑((5‑methoxy‑2,4‑dimethylphenyl)sulfonyl)piperazine was not identified as an S1P₁ ligand in the same high‑throughput screening campaign, consistent with the steric and electronic incompatibility of the bulkier 5‑methoxy‑2,4‑dimethylbenzenesulfonyl group with the S1P₁ orthosteric pocket. The absence of S1P₁ activity eliminates confounding immunomodulatory effects that could complicate in vivo CNS pharmacology studies.

Receptor Selectivity S1P1 Off-Target Profiling

Steric and Electronic Descriptor Differentiation from Positional Isomers

The target compound’s 2,4‑dimethylphenyl N‑aryl group distinguishes it from the 2,3‑dimethylphenyl positional isomer (CAS not assigned but formula identical, C₂₁H₂₈N₂O₃S). The 2,3‑dimethyl substitution introduces a steric clash near the piperazine‑nitrogen bond that flattens the N‑aryl ring orientation, as evidenced by DFT calculations and XRD data on analogous sulfonylpiperazines [REFS‑1]. This conformational change alters the spatial presentation of the sulfonyl oxygen lone pairs, which are critical for hydrogen‑bonding interactions with PRMT3 and σ₁ receptor residues. The 2,4‑dimethyl arrangement preserves an optimal dihedral angle (~75–85°) between the piperazine and N‑aryl planes, maximizing binding pocket complementarity.

Computational Chemistry Molecular Descriptors Positional Isomerism

1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine – Best Research and Industrial Application Scenarios


PRMT3 Chemical Probe Development and Epigenetic Target Validation

With an EC₅₀ of 1.30 µM against the PRMT3 methyltransferase domain, this compound serves as a validated starting point for structure‑guided optimization of selective PRMT3 inhibitors. The 14.6‑fold potency advantage over the comparator sulfonylpiperazine CHEMBL4755950 (IC₅₀ = 19 µM) makes it the preferred scaffold for medicinal chemistry campaigns aiming to develop tool compounds for studying PRMT3‑mediated ribosomal protein methylation [REFS‑1].

Sigma‑1 Receptor Pharmacology Studies Requiring High‑Affinity Scaffolds

As a member of the sulfonylpiperazine‑diaryl class that includes sub‑nanomolar σ₁ ligands (Kᵢ = 0.60 nM for CHEMBL801235), this compound is suitable for radioligand displacement assays and functional studies of σ₁ receptor signaling. Its structural differentiation from the 4‑ethoxyphenyl analog (EC₅₀ > 95 µM at S1P₁) ensures a cleaner pharmacological profile, reducing confounding off‑target effects in CNS research [REFS‑2].

Physicochemical Profiling and ADME Comparative Studies

The computed SlogP (3.5453) and logS (–5.03) values position this compound as a moderately lipophilic, poorly water‑soluble molecule. This makes it a useful reference standard for comparing the impact of methoxy‑group positional isomerism on passive permeability and metabolic stability in sulfonylpiperazine series [REFS‑3].

Structure‑Activity Relationship (SAR) Libraries for Sulfonylpiperazine Optimization

The unique combination of 2,4‑dimethylphenyl N‑aryl and 5‑methoxy‑2,4‑dimethylbenzenesulfonyl groups creates a distinct molecular shape (optimal N‑aryl dihedral ~80°) that differentiates it from 2,3‑dimethylphenyl and 4‑methoxy‑2,5‑dimethyl regioisomers. Including this compound in SAR matrix screens enables deconvolution of steric vs. electronic contributions to target binding [REFS‑4].

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